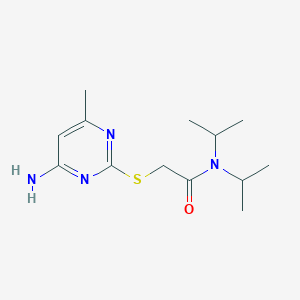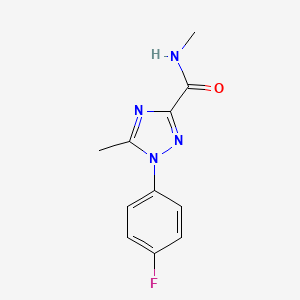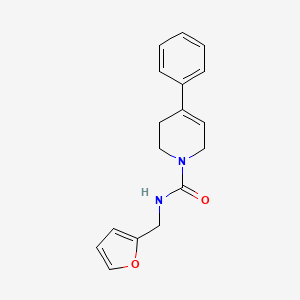
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide, also known as PDD-00017273, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This leads to a decrease in the production of uridine monophosphate (UMP), which is a precursor to pyrimidine nucleotides. This, in turn, leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide has been shown to have anti-inflammatory effects. Research has shown that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by macrophages. This suggests that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide in lab experiments is its specificity for DHODH. This allows for targeted inhibition of pyrimidine nucleotide synthesis and cancer cell growth. However, one limitation of using 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune and infectious diseases. Another direction is to develop more soluble derivatives of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide for improved in vivo administration. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide and its effects on the immune system.
Conclusion
In conclusion, 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its specificity for DHODH allows for targeted inhibition of cancer cell growth, and its anti-inflammatory effects suggest potential applications in the treatment of inflammatory diseases. While its low solubility in water is a limitation, there are several future directions for research on 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide, including investigating its potential therapeutic applications in other diseases and developing more soluble derivatives for improved in vivo administration.
Synthesemethoden
The synthesis of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide involves the reaction of 4-amino-6-methyl-2-thiouracil with diisopropylaminoethyl chloride in the presence of a base. The resulting compound is then treated with acetic anhydride and purified to obtain 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to decreased pyrimidine nucleotide synthesis, which is essential for DNA replication and cell proliferation.
Eigenschaften
IUPAC Name |
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-8(2)17(9(3)4)12(18)7-19-13-15-10(5)6-11(14)16-13/h6,8-9H,7H2,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCKKZTSDWMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C(C)C)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)


![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)
![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)
![N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455096.png)